An In-depth Technical Guide to the Discovery and Synthesis of TL13-112: A Potent ALK-Targeting PROTAC
An In-depth Technical Guide to the Discovery and Synthesis of TL13-112: A Potent ALK-Targeting PROTAC
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of TL13-112, a potent and selective Anaplastic Lymphoma Kinase (ALK) degrader. This document is intended for researchers, scientists, and drug development professionals interested in the field of targeted protein degradation.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through chromosomal translocations, acts as an oncogenic driver in various cancers, including non-small-cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1][2] While small-molecule ALK inhibitors have shown clinical efficacy, the development of resistance remains a significant challenge.[1] Proteolysis-targeting chimeras (PROTACs) offer a promising alternative therapeutic strategy by inducing the degradation of target proteins through the ubiquitin-proteasome system.[3]
TL13-112 is a PROTAC designed to specifically target ALK for degradation.[4][5] It is a heterobifunctional molecule composed of the ALK inhibitor Ceritinib linked to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), which is derived from Pomalidomide.[4][5] This design facilitates the formation of a ternary complex between ALK, TL13-112, and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of ALK.
Discovery and Rationale
The development of TL13-112 was based on the strategy of conjugating a known high-affinity ALK inhibitor with a well-characterized E3 ligase ligand.[4] Ceritinib was chosen as the ALK-binding moiety due to its high potency.[4] Pomalidomide was selected as the CRBN ligand to hijack the CUL4-DDB1-CRBN E3 ubiquitin ligase complex.[4] The linker connecting these two components was optimized to ensure the productive formation of the ternary complex.
Synthesis of TL13-112
The synthesis of TL13-112 involves a multi-step process, starting with the synthesis of the linker and its subsequent conjugation to the Ceritinib and Pomalidomide moieties. The general synthetic scheme is outlined below. For a detailed, step-by-step protocol, please refer to the supplementary information of Powell CE, et al. J Med Chem. 2018;61(9):4249-4255.[4]
Caption: Simplified workflow for the synthesis of TL13-112.
Quantitative Biological Data
The biological activity of TL13-112 has been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of TL13-112
| Parameter | Cell Line | Value (nM) | Reference |
| IC50 (ALK activity) | - | 0.14 | [4] |
| DC50 (ALK degradation) | H3122 | 10 | [4] |
| Karpas 299 | 40 | [4] | |
| IC50 (Cereblon binding) | - | 2400 | [4] |
Table 2: Off-Target Kinase Degradation by TL13-112
| Kinase | IC50 (nM) | Reference |
| Aurora A | 8550 | [4] |
| FER | 42.4 | [4] |
| PTK2 | 25.4 | [4] |
| RPS6KA1 | 677 | [4] |
Mechanism of Action and Signaling Pathways
TL13-112 induces the degradation of ALK through the ubiquitin-proteasome pathway. The proposed mechanism involves the formation of a ternary complex between ALK, TL13-112, and the E3 ligase Cereblon. This proximity induces the poly-ubiquitination of ALK, marking it for degradation by the 26S proteasome.
Caption: Signaling pathway of TL13-112-induced ALK degradation.
The degradation of ALK by TL13-112 leads to the inhibition of downstream signaling pathways, including the phosphorylation of STAT3.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of TL13-112. These protocols are adapted from the supplementary information of Powell CE, et al. J Med Chem. 2018;61(9):4249-4255.[4]
Cell Culture
-
Cell Lines: H3122 (NSCLC) and Karpas 299 (ALCL) cells were used.
-
Media: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for ALK Degradation
Caption: Experimental workflow for Western Blot analysis.
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of TL13-112 for the indicated times (e.g., 16 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against ALK and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of TL13-112 for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Conclusion
TL13-112 is a potent and selective ALK-degrading PROTAC that demonstrates significant anti-proliferative activity in ALK-positive cancer cell lines.[4] Its mechanism of action, involving the recruitment of the E3 ligase Cereblon to induce ALK degradation, represents a promising therapeutic strategy to overcome resistance to traditional ALK inhibitors. The data and protocols presented in this guide provide a valuable resource for researchers in the field of targeted protein degradation and cancer drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PROTACs and Targeted Protein Degradation for Treating ALK-Mediated Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
